BenchChemオンラインストアへようこそ!

3,11-Dihydroxy myristoic acid

Resin Glycosides Bisdesmoside Synthesis Oligosaccharide Anchor

3,11-Dihydroxy myristoic acid, also known as ipurolic acid, is a long-chain dihydroxy fatty acid (C14H28O4) classified under Hydroxy Fatty Acids [FA0105]. It is a saturated 14-carbon fatty acid characterized by hydroxyl substitutions at the C-3 and C-11 positions.

Molecular Formula C14H28O4
Molecular Weight 260.37 g/mol
CAS No. 36138-54-2
Cat. No. B14158337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11-Dihydroxy myristoic acid
CAS36138-54-2
Molecular FormulaC14H28O4
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCCC(CCCCCCCC(CC(=O)O)O)O
InChIInChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18)
InChIKeyAVKYODWULTZQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,11-Dihydroxy Myristoic Acid (CAS 36138-54-2): Scientific Identity, Classification, and Procurement Baseline


3,11-Dihydroxy myristoic acid, also known as ipurolic acid, is a long-chain dihydroxy fatty acid (C14H28O4) classified under Hydroxy Fatty Acids [FA0105] [1]. It is a saturated 14-carbon fatty acid characterized by hydroxyl substitutions at the C-3 and C-11 positions. Naturally occurring as the (3S,11S) enantiomer in Convolvulaceae plant resins, it serves as the aglycone core for a distinct class of resin glycosides (convolvulin) [2]. Its physicochemical profile includes a melting point of 100-101 °C, solubility in chloroform and ethanol, and a calculated logP of 3.29 [3]. Unlike common monohydroxy or non-hydroxy myristic acid analogs, its dual hydroxylation pattern enables unique bisdesmosidic glycosidic linkages, which are structurally essential for specific membrane-transport protein interactions [4].

Why 3,11-Dihydroxy Myristoic Acid Cannot Be Replaced by Generic Hydroxy Fatty Acids in MDR Research


Generic substitution of 3,11-dihydroxy myristoic acid with other C14 hydroxy fatty acids (such as 2-hydroxy or 3-hydroxy myristic acid) or non-hydroxy myristic acid leads to a critical loss of function in multidrug resistance (MDR) modulation studies. The compound's value is strictly dependent on the precise 3,11-dihydroxylation pattern and the (3S,11S) absolute configuration, which serve as the dual anchoring points for oligosaccharide chains, forming bisdesmosidic resin glycosides like purgic acid C [1]. Monohydroxy analogs (e.g., convolvulinolic acid) can only form monodesmosidic linkages, which lack the macrocyclic structure necessary for potent, non-cytotoxic inhibition of P-glycoprotein efflux pumps. Specifically, glycosides derived from 3,11-dihydroxy myristoic acid have demonstrated a Reversal Factor (RF) of >1906-fold in vinblastine-resistant MCF-7 breast carcinoma cells, a potency level not achieved by monohydroxy fatty acid glycosides [2]. Furthermore, simple myristic acid lacks the hydroxyl groups required for glycosidic bond formation, rendering it completely inactive as an aglycone scaffold [3].

Quantitative Differentiators for 3,11-Dihydroxy Myristoic Acid vs. Structural Analogs: A Procurement-Focused Evidence Guide


Dual Bisdesmosidic Glycosylation Capability vs. Monodesmosidic Monohydroxy Fatty Acids (Convolvulinolic Acid)

3,11-Dihydroxy myristoic acid provides two distinct hydroxyl anchoring points (C-3 and C-11) for oligosaccharide attachment, enabling bisdesmosidic glycoside formation. In contrast, monohydroxy analogs like convolvulinolic acid (11S-hydroxytetradecanoic acid) possess only a single C-11 hydroxyl group, restricting them to monodesmosidic linkages [1]. This structural dichotomy is critical; quamoclinic acids G and H were explicitly identified as the 'first examples of bisdesmosides' because they uniquely utilized both the C-3 and C-11 linkages of this scaffold, a feat impossible for monohydroxy acids [2].

Resin Glycosides Bisdesmoside Synthesis Oligosaccharide Anchor

MDR Reversal Potency of Derived Glycosides (RF >1906) vs. Non-Glycosylated Free Fatty Acid (Inactive)

The functional value of 3,11-dihydroxy myristoic acid is realized through its glycosidic derivatives. The macrocyclic bisdesmoside jalapinoside II, which incorporates this aglycone, exhibits a potent, non-cytotoxic multidrug resistance (MDR) reversal factor (RF) of >1906 in vinblastine-resistant MCF-7 breast carcinoma cells (MCF-7/Vin+) [1]. In direct contrast, the unglycosylated free fatty acid (3,11-dihydroxy myristoic acid) itself, much like the free aglycones of related antitumor glycosides, lacks intrinsic cytotoxicity or MDR-modulating activity in standard screens (e.g., P388 lymphocytic leukemia assay) [2]. This confirms that the compound's differentiation lies in its role as a superior scaffold, not a terminal drug.

Cancer Drug Resistance P-glycoprotein Inhibition MCF-7 Reversal Factor

Physicochemical Profile: Increased Polarity and Altered Thermal Stability vs. Myristic Acid

The introduction of two hydroxyl groups fundamentally alters the physicochemical properties of the myristic acid backbone, increasing its polarity and thermal stability. 3,11-Dihydroxy myristoic acid exhibits a significantly elevated melting point of 100-101 °C, compared to 52-54 °C for myristic acid, indicating stronger intermolecular hydrogen bonding [1]. This is further evidenced by a substantial reduction in lipophilicity, with a calculated logP of 3.29 reported for ipurolic acid versus approximately 5.79 for the non-hydroxylated parent compound [2]. This profile is critical for ensuring proper partitioning and reactivity during the sequential glycosylation steps in bisdesmoside synthesis.

Lipophilicity Thermal Analysis Solubility

High-Impact Application Scenarios for 3,11-Dihydroxy Myristoic Acid in Drug Discovery and Natural Product Chemistry


Semi-Synthesis of Macrocyclic Bisdesmoside MDR Inhibitors

Procure 3,11-dihydroxy myristoic acid as the irreducible aglycone scaffold for generating novel macrocyclic bisdesmosides. By leveraging the C-3 and C-11 dihydroxyl architecture, researchers can construct glycolipids that exhibit exceptionally high Reversal Factors (RF >1906) in P-glycoprotein-overexpressing MCF-7/Vin+ cancer cells. This scaffold is essential for studying structure-activity relationships (SAR) around efflux pump inhibition and overcoming chemotherapy resistance. Experimental protocols require stepwise glycosylation strategies specifically designed for (3S,11S)-dihydroxytetradecanoic acid cores, as established in the purification of jalapinoside II [1].

Authentication and Quality Control of Convolvulaceae-Based Phytopharmaceuticals

Employ 3,11-dihydroxy myristoic acid as a reference standard for the HPLC and 13C NMR profiling of crude drugs like 'officinal jalap' (Rhizoma Jalapae). The presence and ratio of glycosidic acids incorporating this aglycone serve as chemotaxonomic markers to distinguish authentic Ipomoea purga from common adulterants. Quantitative profiling against this standard ensures batch-to-batch consistency of botanical raw materials used in traditional purgative formulations [2].

Stereochemical Standard for Fatty Acid Configuration Analysis

Utilize (3S,11S)-3,11-dihydroxy myristoic acid as an analytical standard in Mosher's ester derivatization protocols for determining the absolute configuration of unknown hydroxy fatty acids isolated from natural sources. Its well-characterized NMR and mass spectrometry data, combined with its definitive 3S,11S stereochemistry, make it a critical reference compound for structural elucidation in natural product chemistry [3].

Precursor for Studying Bisdesmoside-Protein Interactions in Multidrug Efflux Systems

Source this compound to prepare fluorescent or affinity-labeled glycosidic probes. By anchoring reporter molecules to the C-14 fatty acid core, researchers can directly investigate the binding kinetics and substrate specificity of ABC transporter proteins (e.g., P-glycoprotein/MDR1). This application is predicated on the compound's non-cytotoxic nature and dual-anchor functionality, which allows for stable probe conjugation without disrupting the macrocyclic pharmacophore essential for pump recognition [4].

Quote Request

Request a Quote for 3,11-Dihydroxy myristoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.